O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine
Description
O-[(2R,4R)-2-Methylpiperidin-4-yl]hydroxylamine is a chiral hydroxylamine derivative featuring a piperidine ring substituted with a methyl group at the 2-position and a hydroxylamine moiety (-O-NH$_2$) at the 4-position. The (2R,4R) stereochemistry confers distinct spatial and electronic properties, making it a candidate for applications in asymmetric synthesis, catalysis, or pharmaceuticals.
Properties
IUPAC Name |
O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-5-4-6(9-7)2-3-8-5/h5-6,8H,2-4,7H2,1H3/t5-,6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAINVYYZGGFCC-PHDIDXHHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)ON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCN1)ON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine typically involves the reaction of a piperidine derivative with hydroxylamine. . The reaction conditions often require the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce primary amines.
Scientific Research Applications
O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with piperidine derivatives, particularly those with substitutions at the 2- and 4-positions. Below is a detailed comparison with analogs from the 2,2,6,6-tetramethylpiperidin-4-yl (TMP) ester family and other hydroxylamine-containing compounds.
Structural and Functional Differences
Table 1: Key Structural Features and Functional Group Analysis
| Compound | Core Structure | Substituents (Position) | Functional Group | Key Properties |
|---|---|---|---|---|
| O-[(2R,4R)-2-Methylpiperidin-4-yl]hydroxylamine | Piperidine | 2R-methyl, 4R-hydroxylamine | Hydroxylamine (-O-NH$_2$) | Chiral, redox-active, nucleophilic |
| 2,2,6,6-Tetramethylpiperidin-4-yl acetate (TMP-acetate) | Piperidine | 2,2,6,6-tetramethyl | Acetate ester (-OAc) | Sterically hindered, lipophilic, stabilizer |
| Piperidine-4-hydroxylamine | Piperidine | 4-hydroxylamine | Hydroxylamine (-O-NH$_2$) | Less steric hindrance, higher polarity |
Key Observations :
- Steric Effects : The 2R-methyl group in the target compound introduces moderate steric hindrance compared to the fully tetramethylated TMP-acetate . This difference impacts reactivity; TMP-acetate derivatives are often used as stabilizers due to their resistance to oxidation, whereas the target compound’s hydroxylamine group may promote redox activity.
- Polarity : Hydroxylamine derivatives exhibit higher polarity than ester-containing analogs, affecting solubility and bioavailability.
- Stereochemistry : The (2R,4R) configuration distinguishes the target compound from simpler hydroxylamine-piperidine hybrids, which lack defined stereocenters.
Research Findings :
- Catalytic Potential: The hydroxylamine group in the target compound can act as a ligand in metal-catalyzed reactions, similar to hydroxylamine derivatives used in asymmetric hydrogenation .
- Biological Activity : Unlike TMP esters (used industrially), hydroxylamine derivatives are explored for pharmaceutical applications. For example, hydroxylamine moieties in drug candidates often target enzymes requiring redox cofactors.
- Stability : TMP esters exhibit superior thermal and oxidative stability due to tetramethyl substitution, whereas hydroxylamine derivatives may require stabilization under acidic or anhydrous conditions.
Biological Activity
O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine is a hydroxylamine derivative with significant potential in biological applications, particularly in enzyme inhibition and as a biochemical probe. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C₉H₁₄N₂O
IUPAC Name: this compound
The compound features a hydroxylamine functional group (-NH-OH) attached to a chiral piperidine ring, which contributes to its unique biological properties. The stereochemistry at the 2-position of the piperidine ring is crucial for its interaction with biological targets.
This compound interacts with enzymes and receptors through covalent bonding with active sites. This interaction can lead to the inhibition or modulation of enzyme activity, affecting various biochemical pathways related to cellular growth and differentiation.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in critical metabolic pathways, such as lysyl oxidase-like 2 (LOXL2), which plays a role in collagen and elastin cross-linking.
- Covalent Bond Formation: The hydroxylamine moiety allows for the formation of stable covalent bonds with nucleophilic sites on enzymes.
Biological Activity
Research indicates that this compound exhibits potential biological activities that can be summarized as follows:
| Biological Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits enzymes such as LOXL2, impacting collagen metabolism. |
| Cellular Growth Modulation | Influences pathways related to cellular proliferation and differentiation. |
| Potential Therapeutic Applications | Investigated for roles in drug development targeting metabolic disorders and cancer. |
Research Findings
-
Enzyme Interaction Studies:
- Studies have shown that this compound can effectively inhibit LOXL2, leading to decreased extracellular matrix stability and potential therapeutic effects in fibrotic diseases.
-
Synthesis and Optimization:
- The synthesis typically involves reacting a piperidine derivative with hydroxylamine under controlled conditions to achieve high yields. Advanced techniques such as continuous flow reactors have been employed for optimization.
- Case Studies:
Applications in Drug Development
The compound has garnered interest for its potential applications in medicinal chemistry:
- Drug Discovery: As an enzyme inhibitor, it serves as a lead compound for developing new therapeutic agents targeting fibrotic diseases and cancer.
- Biochemical Probes: Its ability to selectively inhibit specific enzymes makes it valuable for studying biochemical pathways and enzyme functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
